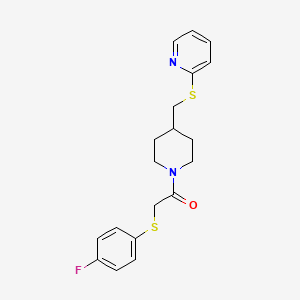

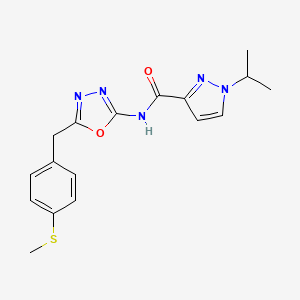

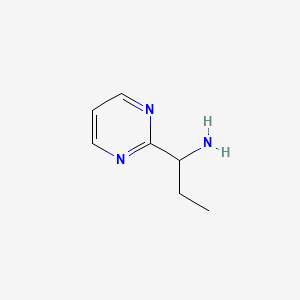

![molecular formula C13H14N2O2S B2570727 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid CAS No. 851468-05-8](/img/structure/B2570727.png)

2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid, commonly referred to as 2-DMI, is a sulfonamide derivative of the imidazole family. It is a crystalline solid with a molecular formula of C11H14N2O3S and a molecular weight of 246.3 g/mol. 2-DMI is an important intermediate in the synthesis of various pharmaceuticals and is used as a building block for the synthesis of a wide range of heterocyclic compounds with potential biological activities.

Applications De Recherche Scientifique

Antioxidant Capacity Assays

The study of antioxidant capacity, particularly through ABTS/PP decolorization assays, highlights the relevance of compounds with similar chemical functionalities in understanding antioxidant mechanisms. The reaction pathways elucidated in these assays involve specific reactions, such as coupling and oxidation without coupling, which are critical in assessing antioxidant capacity in various systems (Ilyasov et al., 2020).

Sulfonamide Research

The extensive study and patenting activity around sulfonamides, a class of compounds that includes sulfanyl acetic acids as potential analogs or derivatives, are indicative of their importance in medicinal chemistry. This includes applications in diuretics, carbonic anhydrase inhibitors, and antitumor activities (Carta et al., 2012).

Bacterial Catabolism

Research into bacterial catabolism of various compounds, including imidazole derivatives, sheds light on the microbial interactions and potential biotechnological applications of similar compounds. This includes the degradation pathways and gene clusters involved in metabolizing such compounds, which could be relevant for environmental bioremediation or the synthesis of valuable biochemicals (Laird et al., 2020).

Organic Corrosion Inhibitors

The role of organic inhibitors, including those containing sulfur atoms similar to sulfanyl groups, in preventing metallic dissolution in acidic media is crucial for industrial applications. These inhibitors work by forming strong chemical interactions with the metal surface, showcasing potential applications of related sulfur-containing compounds in corrosion prevention (Goyal et al., 2018).

Redox Mediators in Organic Pollutant Treatment

The use of redox mediators in conjunction with enzymes for the treatment of organic pollutants presents an innovative approach to environmental remediation. This research underscores the potential of utilizing compounds with specific redox properties, including those related to sulfanyl acetic acids, in enhancing the efficiency of pollutant degradation processes (Husain & Husain, 2007).

Propriétés

IUPAC Name |

2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-9-5-10(2)7-11(6-9)15-4-3-14-13(15)18-8-12(16)17/h3-7H,8H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQHVZNEKVSBIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

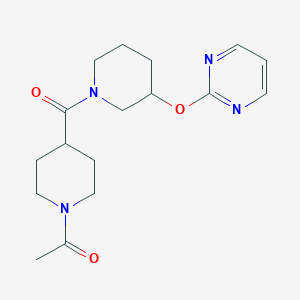

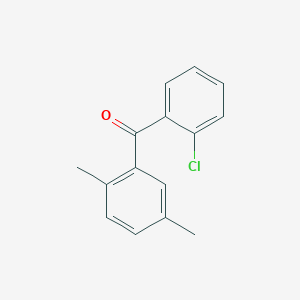

![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide](/img/structure/B2570648.png)

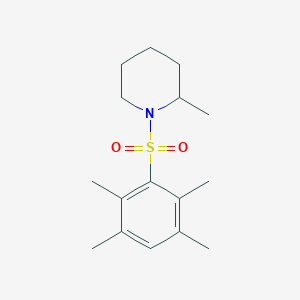

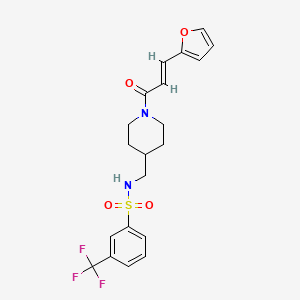

![5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2570652.png)

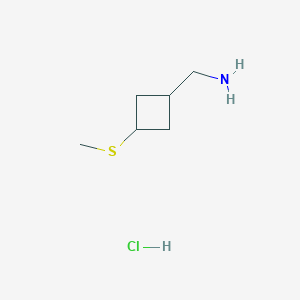

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2570654.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3,4-dimethoxybenzoate](/img/structure/B2570667.png)